molecular formula C18H15NO3 B11571065 methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate

methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate

Cat. No.: B11571065
M. Wt: 293.3 g/mol
InChI Key: UNGXSODWOLHWQA-UHFFFAOYSA-N
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Description

Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-benzoyl-1H-indol-1-yl)acetate typically involves the reaction of indole derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-benzoyl-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, influencing cellular pathways. The benzoyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features but different biological activities.

    Methyl 2-(3-benzoyl-1H-indol-1-yl)propanoate: A structurally related compound with a propanoate group instead of an acetate group.

Uniqueness

Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate is unique due to its specific combination of the indole and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 2-(3-benzoylindol-1-yl)acetate

InChI

InChI=1S/C18H15NO3/c1-22-17(20)12-19-11-15(14-9-5-6-10-16(14)19)18(21)13-7-3-2-4-8-13/h2-11H,12H2,1H3

InChI Key

UNGXSODWOLHWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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